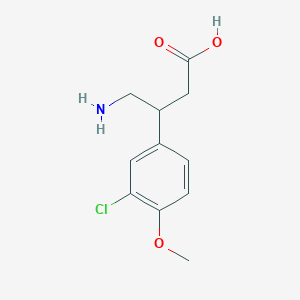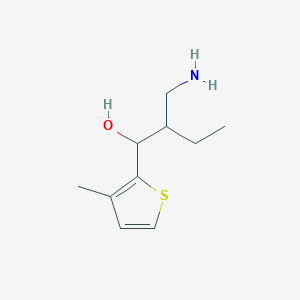![molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with diazomethane, followed by reduction. The reaction conditions often include:
Cyclopropanation: Using diazomethane in the presence of a catalyst such as copper(I) chloride.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) to convert the intermediate to the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts for specific steps, such as the reduction process, can also be considered to improve selectivity and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, or catalytic hydrogenation.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of the corresponding cyclopropylmethanol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can impart unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and cyclopropyl ring can influence the compound’s binding affinity and specificity, affecting molecular pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(3-Methoxy-phenyl)-cyclopropyl]-methane
- [1-(3-Methoxy-phenyl)-cyclopropyl]-ethanol
- [1-(3-Methoxy-phenyl)-cyclopropyl]-propane
Uniqueness
Compared to its analogs, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This feature can significantly influence its reactivity and applications, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[1-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI-Schlüssel |
OKKLNEHPHWXNMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)



![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

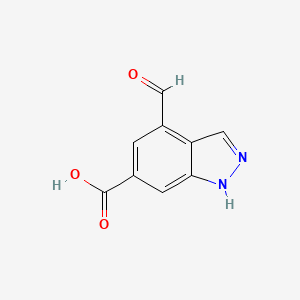
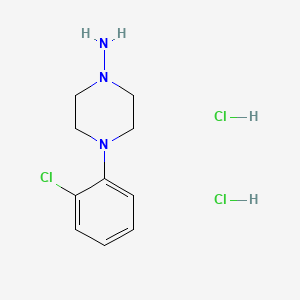
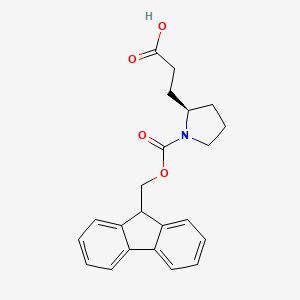

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
